(2,3-dimethylphenyl)phosphonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dimethylphenyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a 2,3-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethylphenyl)phosphonic acid typically involves the reaction of 2,3-dimethylphenyl derivatives with phosphorous acid or its derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid at reflux .
Industrial Production Methods
Industrial production of phosphonic acids, including this compound, often employs similar methods but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The McKenna procedure is favored for its high yields and mild conditions .
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Reactions with halides to form phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under conditions such as the presence of a base or a catalyst.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Phosphonate esters.
Scientific Research Applications
(2,3-dimethylphenyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-dimethylphenyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phosphoric Acid: Contains three hydroxy groups and is widely used in fertilizers and food additives.
Phosphinic Acid: Contains one hydroxy group and is used in the synthesis of flame retardants and plasticizers.
Fosfomycin: A natural phosphonic acid with antibacterial properties.
Uniqueness
(2,3-dimethylphenyl)phosphonic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding and reactivity .
Properties
CAS No. |
108624-76-6 |
---|---|
Molecular Formula |
C8H11O3P |
Molecular Weight |
186.14 g/mol |
IUPAC Name |
(2,3-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
AOYVABWPDDHCDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)P(=O)(O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.